molecular formula C10H17N3O2 B13490014 Methyl 2-amino-2-methyl-4-(2-methyl-1h-imidazol-1-yl)butanoate

Methyl 2-amino-2-methyl-4-(2-methyl-1h-imidazol-1-yl)butanoate

Cat. No.: B13490014
M. Wt: 211.26 g/mol
InChI Key: QUOSTUWKOROTJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-2-methyl-4-(2-methyl-1h-imidazol-1-yl)butanoate is a synthetic compound that features an imidazole ring, a common structural motif in many biologically active molecules. The imidazole ring is known for its versatility and presence in various natural and synthetic compounds, contributing to a wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-2-methyl-4-(2-methyl-1h-imidazol-1-yl)butanoate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, including temperature control, solvent selection, and catalyst use .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, oxidized forms, and reduced esters .

Mechanism of Action

The mechanism of action of methyl 2-amino-2-methyl-4-(2-methyl-1h-imidazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can bind to receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Uniqueness: Methyl 2-amino-2-methyl-4-(2-methyl-1h-imidazol-1-yl)butanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, methyl groups, and an ester functionality makes it a versatile compound for various applications .

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

methyl 2-amino-2-methyl-4-(2-methylimidazol-1-yl)butanoate

InChI

InChI=1S/C10H17N3O2/c1-8-12-5-7-13(8)6-4-10(2,11)9(14)15-3/h5,7H,4,6,11H2,1-3H3

InChI Key

QUOSTUWKOROTJB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CCC(C)(C(=O)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.